molecular formula C21H30O B602011 Levonorgestrel Impurity D CAS No. 32419-58-2

Levonorgestrel Impurity D

Cat. No.: B602011
CAS No.: 32419-58-2
M. Wt: 298.5 g/mol
InChI Key: MXXKGWYLIJQEBP-XUDSTZEESA-N
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Description

Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. This compound is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.

Chemical Reactions Analysis

Types of Reactions

Levonorgestrel Impurity D undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Hydroxylation: Addition of hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of this compound. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, this compound may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .

Comparison with Similar Compounds

Similar Compounds

Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:

  • Levonorgestrel Impurity B
  • Levonorgestrel Impurity C
  • Levonorgestrel Impurity G

Uniqueness

This compound is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .

By understanding the properties, preparation methods, and applications of this compound, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.

Properties

CAS No.

32419-58-2

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

MXXKGWYLIJQEBP-XUDSTZEESA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Appearance

Colorless Semi-Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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